N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
Molecular Formula: C₁₉H₂₄N₄O₂
Molecular Weight: 356.43 g/mol
IUPAC Name: N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
This compound features a bicyclo[2.2.1]heptene scaffold fused to a cyclohepta[c]pyridazinone core via an acetamide linker. The bicyclic framework confers rigidity, enhancing binding affinity to biological targets, while the pyridazinone moiety offers hydrogen-bonding capabilities critical for interactions with enzymes or receptors . Its synthesis typically involves multi-step reactions, including cyclocondensation, amide coupling, and functional group modifications .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(20-11-16-9-13-6-7-14(16)8-13)12-22-19(24)10-15-4-2-1-3-5-17(15)21-22/h6-7,10,13-14,16H,1-5,8-9,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWYMXRVLBUUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research data.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the bicyclic system and a pyridazine moiety. The molecular formula is , and it has a molecular weight of approximately 300.4 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Research indicates that compounds featuring similar bicyclic structures often interact with various biological pathways. For instance, studies have shown that bicyclic compounds can act as inhibitors for specific enzymes, such as cytochrome P450 enzymes involved in drug metabolism and steroidogenesis .
Biological Activity
- Inhibition of CYP Enzymes :
- Selectivity :
- Analgesic and Tranquilizing Effects :
Table 1: Summary of Biological Activities
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves several chemical reactions that leverage the unique bicyclic structure of the compound. The compound can be synthesized through various methodologies that optimize yield and purity.
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests interactions with biological targets such as enzymes or receptors involved in various diseases.
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of related compounds, it was found that derivatives of bicyclic compounds showed promising results in inhibiting tumor growth in vitro. The specific mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a candidate for drug development:
Potential Therapeutic Uses
- Antitumor Agents : Preliminary studies suggest efficacy against certain cancer cell lines.
- Neurological Disorders : Potential modulation of neurotransmitter systems could lead to applications in treating conditions like anxiety or depression.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in materials science:
Table 2: Industrial Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous derivatives (Table 1).
Key Findings :
Role of the Bicyclic Scaffold: The bicyclo[2.2.1]heptene group enhances rigidity and lipophilicity, improving membrane permeability compared to non-bicyclic analogs (e.g., pyridine-based derivatives) . Derivatives with this scaffold (e.g., N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylbenzamide) show anti-inflammatory activity, suggesting the bicyclic system stabilizes interactions with inflammatory targets like COX-2 .
Impact of Pyridazinone Modifications: Substitutions on the pyridazinone ring (e.g., thiomorpholine in or methylsulfanylphenyl in ) alter solubility and target selectivity. For instance, thiomorpholine improves aqueous solubility, favoring CNS penetration, while methylsulfanyl groups enhance hydrophobic interactions in antitumor applications .
Heterocyclic Variations :
- Replacing the bicyclic system with thiadiazole (as in ) introduces sulfur-based hydrogen bonding, broadening antimicrobial activity.
- Thiazole -containing analogs (e.g., ) exhibit dual antimicrobial and antitumor effects due to their ability to bind diverse enzymatic pockets.
Synthetic Efficiency: The target compound’s synthesis shares steps (amide coupling, cyclocondensation) with analogs, but yields vary. For example, Pd-mediated cross-coupling achieves 45–60% yields for pyridazinone derivatives, whereas flow chemistry methods improve yields to 80–85% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
